molecular formula C21H27N3O B5523669 4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine

4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine

Cat. No.: B5523669
M. Wt: 337.5 g/mol
InChI Key: HDVUJDVWOVUUIP-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a piperazine ring substituted with a benzyl group and a propoxyphenylmethylidene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine typically involves a multi-step process. One common method includes the reductive amination of 4-benzylpiperazine with 4-propoxybenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in a suitable solvent like methanol under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-benzyl-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(4-propoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-2-16-25-21-10-8-19(9-11-21)17-22-24-14-12-23(13-15-24)18-20-6-4-3-5-7-20/h3-11,17H,2,12-16,18H2,1H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVUJDVWOVUUIP-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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